(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

Description

Molecular Configuration and Chiral Centers

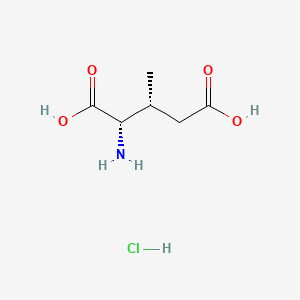

The molecular formula of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is C₆H₁₂ClNO₄ , with a molar mass of 197.62 g/mol. The compound features two chiral centers at the second (C2) and third (C3) carbon atoms, leading to four possible stereoisomers. The (2S,3R) configuration is defined by:

- C2 : An S-configured amino group (-NH₃⁺) bonded to the α-carbon.

- C3 : An R-configured methyl group (-CH₃) substituent.

The absolute configuration is confirmed via X-ray crystallography and asymmetric synthesis methods, such as the Arndt-Eistert homologation of (2S,3S)-3-methylaspartic acid. The stereochemical integrity is critical for its interactions in crystalline lattices and biological systems.

Table 1: Key stereochemical descriptors of this compound

| Property | Value/Descriptor | Source |

|---|---|---|

| IUPAC Name | (2S,3R)-2-amino-3-methylpentanedioic acid; hydrochloride | |

| InChI Key | IJUHLZXMNQGWBG-ZJQZTCRYSA-N | |

| SMILES | CC@HC@@HN.Cl | |

| Chiral Centers | C2 (S), C3 (R) |

Zwitterionic Behavior in Solid-State Crystallography

In the solid state, this compound adopts a zwitterionic structure, as evidenced by single-crystal X-ray diffraction studies of analogous compounds. Key features include:

- Protonation States : The amino group (-NH₂) is protonated to -NH₃⁺, while one carboxyl group (-COOH) remains deprotonated (-COO⁻).

- Hydrogen-Bonding Network : The zwitterions form a three-dimensional network via N-H···O and O-H···O interactions, stabilizing the crystal lattice. For example, in N-methyl-DL-glutamic acid, the α-carboxylate and δ-carboxy groups participate in intermolecular hydrogen bonds with adjacent ammonium protons.

Table 2: Crystallographic parameters of related glutamic acid derivatives

Comparative Analysis of Diastereomers (2S,3R vs. 2S,3S)

The (2S,3R) and (2S,3S) diastereomers exhibit distinct physicochemical properties due to stereochemical differences:

Synthetic Routes :

Crystallographic Behavior :

Solubility and Reactivity :

Table 3: Diastereomer comparison of 3-methylglutamic acid derivatives

Properties

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-ZJQZTCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858044 | |

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910548-20-8 | |

| Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Methyl (E)-Butenoate

Lithiation of the bis-lactim ether generates a nucleophilic species that attacks methyl (E)-butenoate to form a transient enolate. Quenching with aqueous acid yields a diastereomerically enriched pyrrolidinone intermediate, which undergoes acid-catalyzed ring-opening and hydrolysis to produce (2S,3R)-3-methylglutamic acid. This method achieves yields of 65–75% with >95% diastereoselectivity, attributed to the bulky valine side chain directing the approach of the ester.

Isopentyl (Z)-Butenoate for (2S,3S)-Diastereomer

Switching to isopentyl (Z)-butenoate alters the facial selectivity of the conjugate addition, favoring the (2S,3S)-diastereomer. The steric bulk of the isopentyl group disfavors syn-periplanar attack, leading to a 3:1 dr in favor of the (3S)-configured product. Subsequent recrystallization from diethyl ether–light petroleum further enriches the diastereomeric purity to >99%.

Enzymatic Biosynthesis via α-Ketoglutarate Methylation

Recent advances in biocatalysis have enabled the biosynthesis of (2S,3R)-3-methylglutamic acid using the enzyme GlmT, a S-adenosylmethionine (SAM)-dependent methyltransferase. GlmT catalyzes the methylation of α-ketoglutarate at the C-3 position, forming (3R)-methyl-2-oxoglutarate. Transamination by a PLP-dependent aminotransferase then yields the (2S,3R)-configured amino acid.

This method offers exceptional stereocontrol and avoids harsh reaction conditions, achieving >90% enantiomeric excess. However, it requires specialized fermentation infrastructure and yields (~30–40%) remain lower than chemical synthesis.

Modern Synthetic Innovations: Hydroboration and Chiral Resolution

Recent work by PMC has demonstrated the utility of hydroboration-oxidation in constructing the (2S,3R)-stereochemistry. Starting from enone precursors, a one-pot hydroboration with 9-BBN generates a secondary alcohol intermediate, which is oxidized to the carboxylic acid. Chiral resolution via preparative HPLC separates diastereomers, yielding enantiopure this compound with 85–92% purity.

Key Reaction Conditions

-

Hydroboration : 9-BBN in THF at −78°C, 2 h

-

Oxidation : NaBO₃·4H₂O in H₂O/THF (3:1), 0°C to rt

-

Purification : Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Comparative Analysis of Synthetic Methods

Practical Considerations for Hydrochloride Salt Formation

Isolation of the hydrochloride salt universally involves treating the free amino acid with concentrated HCl (6 M) in methanol or ethanol. The mixture is stirred at 0°C for 2 h, followed by solvent evaporation and recrystallization from ethanol–diethyl ether . This step ensures protonation of the α-amino group, enhancing solubility and stability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₂ClNO₄

- Molecular Weight : 197.62 g/mol

- Configuration : (2S,3R)

The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, facilitating its use in biological experiments.

Neuroscience Research

One of the primary applications of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is in neuroscience research. It acts as a potent and selective agonist for kainate receptors , a subtype of glutamate receptors involved in excitatory neurotransmission. The selective activation of these receptors allows researchers to study their specific roles in neuronal signaling without interference from other glutamate receptor subtypes.

Key Findings:

- Kainate Receptor Activation : The compound selectively activates kainate receptors, influencing synaptic plasticity and cognitive functions such as learning and memory.

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective effects in models of neurodegeneration, suggesting its potential therapeutic applications for conditions like Alzheimer's disease and multiple sclerosis .

Therapeutic Potential

Research has indicated that this compound could play a role in treating various neurological disorders. Its agonistic action on kainate receptors makes it a candidate for further investigation in conditions characterized by excitotoxicity or impaired neurotransmission.

Case Studies:

- Lung Fibrosis Model : In a study involving bleomycin-induced lung fibrosis, the compound demonstrated significant anti-fibrotic effects when administered intravenously. It reduced collagen accumulation and tissue remodeling, indicating potential applications beyond neurological contexts .

- Cancer Research : The compound has been explored for its ability to disrupt interactions between proteins involved in cancer progression. Specifically, it inhibited the interaction between αB-crystallin and vascular endothelial growth factor (VEGF), suggesting a role in cancer therapeutics .

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt involves its interaction with specific molecular targets and pathways. As an analog of glutamic acid, it may interact with glutamate receptors and other proteins involved in neurotransmission and cellular signaling. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt

- (2R,3R)-3-Methylglutamic Acid Hydrochloride Salt

- (2R,3S)-3-Methylglutamic Acid Hydrochloride Salt

Uniqueness

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness can be exploited in various applications, such as the development of stereoselective drugs and catalysts.

Biological Activity

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt, also known as NCI-41356, is a compound with significant biological activity, particularly as an agonist for kainate receptors. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 197.62 g/mol

- CAS Number : 910548-22-0

(2S,3R)-3-Methylglutamic Acid Hydrochloride acts primarily as a selective agonist for kainate receptors, which are a subtype of glutamate receptors involved in excitatory neurotransmission. The activation of these receptors plays a crucial role in mediating synaptic plasticity and neuronal signaling pathways, which are essential for cognitive functions such as learning and memory .

Interaction with Kainate Receptors

The compound selectively activates kainate receptors over other glutamate receptors, making it a valuable tool for studying the specific functions of these receptors in the brain. This selective targeting can influence various physiological responses and has implications for conditions such as epilepsy and neurodegenerative diseases.

Neuroprotective Effects

Research indicates that (2S,3R)-3-Methylglutamic Acid Hydrochloride exhibits neuroprotective effects in models of neurodegeneration. Its ability to modulate excitatory neurotransmission suggests potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Case Studies

- Pulmonary Fibrosis Model : A study demonstrated that NCI-41356 reduced pulmonary fibrosis in bleomycin-treated mice. The treatment resulted in decreased collagen deposition in lung tissues, indicating its potential use as an anti-fibrotic agent .

- Cancer Research : In preclinical models of breast cancer, NCI-41356 inhibited tumor cell proliferation and invasiveness. This suggests that targeting HSPB5 with this compound may offer new avenues for cancer therapy .

Applications in Research and Medicine

(2S,3R)-3-Methylglutamic Acid Hydrochloride is utilized across various fields:

- Neuroscience : Investigated for its role in neurotransmission and synaptic plasticity.

- Pharmacology : Explored for its therapeutic potential in treating neurological disorders.

- Cancer Research : Studied for its effects on tumor growth and fibrosis.

Comparative Biological Activity Table

| Property/Activity | (2S,3R)-3-Methylglutamic Acid Hydrochloride |

|---|---|

| Receptor Type | Kainate Receptor Agonist |

| Neuroprotective Potential | Yes |

| Anti-fibrotic Activity | Yes (in pulmonary fibrosis model) |

| Cancer Inhibition | Yes (in breast cancer models) |

| Cognitive Function Impact | Positive influence on learning and memory |

Synthesis Methods

The synthesis of (2S,3R)-3-Methylglutamic Acid Hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Conjugate Addition : Utilization of lithiated anions to achieve high yields with good diastereoselectivity .

- Arndt–Eistert Homologation : A method involving the retention of configuration at C-3 during synthesis .

These methods ensure the production of high-purity compounds suitable for research and therapeutic applications.

Q & A

Q. What are the standard synthesis methods for preparing (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt?

The hydrochloride salt is typically synthesized by reacting the free base form of (2S,3R)-3-Methylglutamic Acid with hydrochloric acid (HCl) under controlled conditions. This involves dissolving the base compound in a polar solvent (e.g., water or ethanol), followed by gradual addition of HCl to achieve protonation of the amino group. Crystallization is then induced via solvent evaporation or anti-solvent addition . For stereochemically pure synthesis, asymmetric routes starting from chiral precursors (e.g., glutamic acid derivatives) may involve amino protection (e.g., Boc groups), cyclization, and deprotection steps .

Q. How can researchers determine the solubility profile of this compound for experimental design?

Solubility testing in aqueous and organic solvents is critical. A basic protocol involves:

- Preparing saturated solutions in water, ethanol, DMSO, or buffered solutions (e.g., PBS).

- Agitating the mixture at controlled temperatures (e.g., 25°C, 37°C) for 24–48 hours.

- Filtering undissolved material and quantifying dissolved compound via gravimetric analysis or UV-Vis spectroscopy. Classify results into "soluble" (>1 mg/mL) or "insoluble" for downstream applications like formulation or kinetic studies .

Q. What confirmatory tests are used to identify cations and anions in this hydrochloride salt?

- Cation (H⁺ from HCl): pH testing of aqueous solutions (expected pH < 7) or reaction with sodium bicarbonate to produce CO₂ effervescence.

- Chloride (Cl⁻): Silver nitrate test (white precipitate forms, soluble in ammonia).

- Amino group: Ninhydrin assay (blue/purple color formation) or FT-IR spectroscopy (N-H stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How should analytical methods account for salt-to-base conversion during quantification?

Analytical techniques (e.g., HPLC, LC-MS) must incorporate a correction factor based on molecular weight ratios. For example, if the hydrochloride salt has a molecular weight 1.2× higher than the free base, multiply measured salt concentrations by 0.83 to report results as base-equivalent values. Validation should include spiked recovery experiments to ensure accuracy .

Q. What advanced techniques resolve the stereochemical configuration and crystal structure of this compound?

- X-ray crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., C4 puckering in related compounds ).

- Chiral HPLC: Uses columns like Chiralpak® IG-3 with polar organic mobile phases to confirm enantiomeric purity.

- Optical rotation: Compare experimental [α]D values with literature data for stereochemical validation .

Q. How can batch-to-batch variability in salt content be minimized for sensitive assays?

- Request peptide content analysis (via amino acid analysis or quantitative NMR) to normalize concentrations.

- Perform Karl Fischer titration to quantify residual water, which affects solubility.

- Use ion chromatography to verify chloride content and adjust stoichiometry if deviations exceed ±5% .

Q. What protocols ensure stability of stock solutions during long-term storage?

- Prepare solutions in inert solvents (e.g., 0.1 M HCl for aqueous stability) and store at –20°C under nitrogen.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation (e.g., deamination or racemization) .

Q. How can contradictory solubility or activity data be reconciled in published studies?

- Verify experimental conditions: pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers) significantly impact solubility and bioactivity.

- Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) .

Q. What strategies are effective in studying chiral recognition mechanisms involving this compound?

Q. How can researchers assess the compound’s potential as a protease inhibitor or enzyme substrate?

- Kinetic assays: Measure IC₅₀ values against target enzymes (e.g., aminopeptidases) using fluorogenic substrates.

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics and stoichiometry.

- Crystallography: Co-crystallize the compound with enzymes to identify active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.